tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . It is characterized by the presence of a tert-butyl ester group, a nitro-substituted pyrazole ring, and an azetidine ring. This compound is typically a yellow to brown solid and is used in various chemical research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(4-nitropyrazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-5-9(6-13)14-7-8(4-12-14)15(17)18/h4,7,9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGPBTPTPJYTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132307 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-79-5 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Azetidine Ring Formation
The azetidine core is typically synthesized via cyclization of 1,3-diaminopropane derivatives. A common approach involves treating 1,3-dibromopropane with ammonia under high-pressure conditions to form the azetidine ring. Alternative methods utilize photochemical [2+2] cycloadditions of enamines, though yields remain moderate (40–60%).
Key Reaction Conditions :
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : 80–100°C for thermal cyclization; ambient conditions for photochemical routes
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Catalyst : Triethylamine (TEA) or DBU for deprotonation
Pyrazole Nitration
Nitration of the pyrazole ring precedes coupling to the azetidine moiety to avoid side reactions with the Boc group. Electrophilic nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective substitution at the 4-position.
Typical Protocol :
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Dissolve 1H-pyrazole (1.0 equiv) in H₂SO₄ (10 vol).
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Add HNO₃ (1.2 equiv) dropwise at 0°C.
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Stir for 2–4 hours, then quench with ice water.
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Extract with ethyl acetate and purify via recrystallization (ethanol/water).
Coupling of Azetidine and Pyrazole Moieties
The azetidine and 4-nitro-pyrazole are coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
SNAr Protocol :
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Reagents : Boc-protected azetidine, 4-nitro-1H-pyrazole, NaH (base)
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Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)
Yield : 60–75%
Palladium-Catalyzed Coupling :
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Catalyst : Pd(OAc)₂/Xantphos
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Ligand : 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
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Solvent : Toluene/water (3:1)
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Temperature : 100°C, 8–12 hours
Boc Protection Strategies
The tert-butyloxycarbonyl (Boc) group is introduced post-coupling to avoid interference during nitration.
Standard Protocol :
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Dissolve 3-(4-nitro-1H-pyrazol-1-yl)azetidine (1.0 equiv) in DCM.
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Add Boc anhydride (1.5 equiv) and DMAP (0.1 equiv).
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Stir at 25°C for 6–8 hours.
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Wash with 1M HCl, dry over MgSO₄, and concentrate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave irradiation significantly accelerates SNAr coupling, reducing reaction times from 24 hours to 30 minutes.
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 120°C | 150°C |
| Time | 24 h | 0.5 h |
| Yield | 65% | 78% |
Catalytic Systems for Cross-Coupling
Palladium/copper bimetallic systems enhance selectivity for C–N bond formation:
| Catalyst System | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂/CuI | BINAP | 68% |
| PdCl₂(Amphos)₂ | Xantphos | 72% |
| Pd₂(dba)₃ | DavePhos | 65% |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms ≥98% purity with Rt = 6.2 min.
Industrial-Scale Production Considerations
Cost-Effective Nitration
Continuous-flow reactors improve safety and efficiency for large-scale nitration:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Volume | 100 L | 5 L/min |
| Cooling Requirement | Intensive | Minimal |
| Annual Output | 500 kg | 2,000 kg |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Reduction of the nitro group: 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate.
Hydrolysis of the ester group: 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . The nitro group can participate in redox reactions, while the azetidine ring can provide structural rigidity and specificity in binding interactions .
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate .
- tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is unique due to the combination of its nitro-substituted pyrazole ring and azetidine ring, which confer specific chemical reactivity and potential biological activity . The presence of the tert-butyl ester group also provides stability and ease of handling in synthetic applications .
Biological Activity
tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and most importantly, its biological activity, including anticancer properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C11H16N4O4
- Molecular Weight : 268.27 g/mol
- CAS Number : 1314987-79-5
- Purity : ≥97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the azetidine ring is formed through cyclization reactions involving precursors that contain the nitro-pyrazole moiety. The detailed synthetic pathway is essential for optimizing yield and purity for biological testing.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | |
| A375 (melanoma) | 10.38 | |
| U-937 (acute monocytic leukemia) | 48.37 |
These findings indicate that this compound possesses significant anticancer properties, with lower IC50 values indicating higher potency compared to many standard chemotherapeutic agents.
The mechanisms underlying the biological activity of this compound are still under investigation, but several studies suggest that it induces apoptosis in cancer cells through:
- Activation of Caspases : Flow cytometry analysis has shown increased caspase-3 cleavage in treated cells, indicating activation of the apoptotic pathway .
- p53 Pathway Modulation : The compound appears to enhance p53 expression levels, a critical regulator in the cell cycle and apoptosis .
Case Studies and Research Findings
A comprehensive study evaluated the biological effects of various derivatives of pyrazole compounds, including this compound. The results demonstrated a dose-dependent response in cell viability assays across different cancer cell lines, suggesting that structural modifications could enhance efficacy further .
Comparative Analysis with Other Anticancer Agents
In comparative studies with established anticancer drugs like doxorubicin and combretastatin-A4, this compound showed promising results but indicated a need for further structural optimization to improve potency and selectivity against specific cancer types .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate, and what critical reaction conditions must be controlled?
The synthesis involves multi-step reactions, typically starting with nitro-pyrazole formation followed by azetidine coupling. Key steps include:
- Nitro-pyrazole preparation : Nitration of pyrazole derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Azetidine activation : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the azetidine nitrogen via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .
- Coupling : Nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to link the nitro-pyrazole to the Boc-protected azetidine. For example, a sulfonyloxy leaving group on azetidine (as in tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) can facilitate substitution under mild conditions (0–20°C in dichloromethane with DMAP catalysis) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. Critical Conditions :
- Temperature control during nitration to prevent decomposition.
- Moisture-free environments for Boc protection.
- Catalytic efficiency in coupling (e.g., Pd catalysts for cross-coupling).
Table 1 : Representative Reagents/Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduce nitro group to pyrazole |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, RT | Protect azetidine nitrogen |
| Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C | Link pyrazole to azetidine |
Q. How is this compound characterized, and what analytical techniques are most reliable?
Methodology :
- HPLC : Purity assessment (>98% purity threshold for research use) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the nitro group and Boc-azetidine linkage (e.g., δ ~1.4 ppm for tert-butyl protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities; single-crystal analysis at 100 K with synchrotron sources improves resolution (R factor <0.05) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₆N₄O₄).
Q. What stability considerations are critical for handling and storing this compound?
- Storage : –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
- Incompatibilities : Strong oxidizers (e.g., peroxides) may degrade the nitro group; avoid exposure to acids/bases .
- Decomposition Monitoring : Regular TLC/HPLC checks for Boc deprotection (free amine detection via ninhydrin test).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
Methodology :
- Design of Experiments (DOE) : Systematically vary parameters (catalyst loading, solvent polarity) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to detect intermediates (e.g., nitration intermediates).
- Reproducibility Protocols : Cross-validate findings using independent synthetic routes (e.g., alternative coupling strategies from ).
Q. What advanced strategies exist to study the nitro group’s reactivity under divergent conditions?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to convert nitro to amine, followed by functionalization (e.g., amidation) .
- Photochemical Studies : UV irradiation to assess nitro → nitrile oxide rearrangement.
- Electrochemical Analysis : Cyclic voltammetry to evaluate redox behavior in aprotic solvents.
Q. How can computational modeling enhance understanding of this compound’s interactions?
Q. What methodologies mitigate challenges in crystallizing nitro-containing heterocycles?
Q. How can researchers optimize protocols for introducing sensitive functional groups post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
